![molecular formula C14H14FN3O B2587419 N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide CAS No. 1156702-88-3](/img/structure/B2587419.png)
N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H10FNO . It has a molecular weight of 179.19 . The InChI code for this compound is 1S/C10H10FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 118-121 degrees Celsius .
Applications De Recherche Scientifique
- AKOS009809306 has shown promise as an anticancer agent. Research studies have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting cell proliferation and inducing apoptosis. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS009809306 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers are studying its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS009809306 has been investigated for its neuroprotective effects, including reducing oxidative stress and promoting neuronal survival. Preclinical studies suggest its potential in slowing disease progression .
- Cardiovascular diseases remain a global health concern. Some studies have explored AKOS009809306’s impact on cardiovascular health. It may help regulate blood pressure, reduce oxidative stress, and improve endothelial function. However, more research is needed to validate these findings and explore clinical applications .
- AKOS009809306 exhibits antimicrobial properties against both bacteria and fungi. Researchers have investigated its efficacy against drug-resistant strains, making it a potential candidate for novel antimicrobial therapies. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .
- Metabolic syndrome, obesity, and type 2 diabetes are interconnected health challenges. Some studies suggest that AKOS009809306 may regulate glucose metabolism, enhance insulin sensitivity, and reduce adipose tissue inflammation. These findings open avenues for further exploration in metabolic disorder research .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
Metabolic Disorders and Obesity
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-12(19)17-13(14-16-8-9-18(14)2)10-4-6-11(15)7-5-10/h3-9,13H,1H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSZRFTIVBXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl)acrylamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.